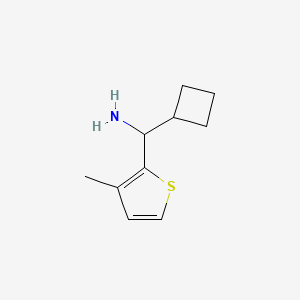![molecular formula C26H16N2O4 B13658248 5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde](/img/structure/B13658248.png)
5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde: is a complex organic compound that features a bipyridine core substituted with isophthalaldehyde groups. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions. The presence of aldehyde groups makes it a versatile building block for the synthesis of more complex molecular structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde typically involves the functionalization of a bipyridine core. One common method is the reaction of 5,5’-dibromo-2,2’-bipyridine with isophthalaldehyde under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods: These methods often involve metal-catalyzed coupling reactions, which can be efficiently conducted on a multigram scale from inexpensive starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The bipyridine core can participate in substitution reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium-catalyzed coupling reactions, such as the Stille coupling, are frequently employed.
Major Products:
Oxidation: 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalic acid.
Reduction: 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthal alcohol.
Substitution: Various substituted bipyridine derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry: This compound is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have applications in catalysis, materials science, and molecular electronics .
Biology and Medicine: In biological research, bipyridine derivatives are studied for their potential as therapeutic agents due to their ability to interact with metal ions in biological systems .
Mécanisme D'action
The mechanism by which 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine core provides two nitrogen atoms that can chelate metal ions, forming stable complexes. These complexes can then participate in various catalytic and electronic processes, depending on the metal ion and the specific application .
Comparaison Avec Des Composés Similaires
5,5’-Dibromo-2,2’-bipyridine: A precursor in the synthesis of 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde.
2,2’-Bipyridine-5,5’-dicarboxylic acid: A related compound with carboxylic acid groups instead of aldehyde groups.
5,5’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups.
Uniqueness: The uniqueness of 5,5’-([2,2’-Bipyridine]-5,5’-diyl)diisophthalaldehyde lies in its combination of a bipyridine core with aldehyde functionalities, which allows it to participate in a wide range of chemical reactions and form diverse complexes with metal ions. This versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C26H16N2O4 |
|---|---|
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
5-[6-[5-(3,5-diformylphenyl)pyridin-2-yl]pyridin-3-yl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C26H16N2O4/c29-13-17-5-18(14-30)8-23(7-17)21-1-3-25(27-11-21)26-4-2-22(12-28-26)24-9-19(15-31)6-20(10-24)16-32/h1-16H |
Clé InChI |
IMDPTSHPTCIIMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C2=CC(=CC(=C2)C=O)C=O)C3=NC=C(C=C3)C4=CC(=CC(=C4)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


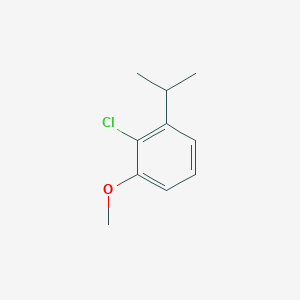
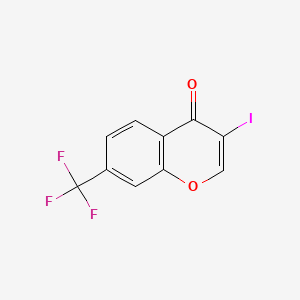
![4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13658193.png)
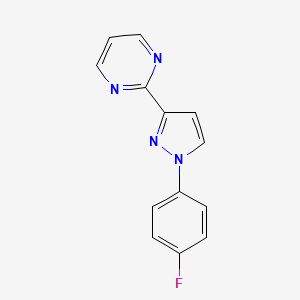
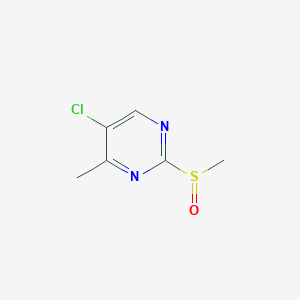
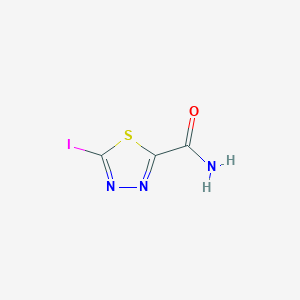
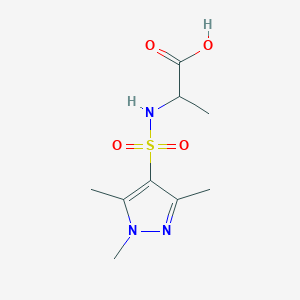
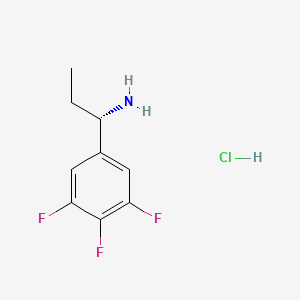
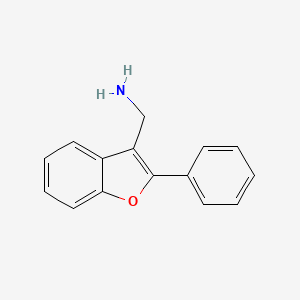
![2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid](/img/structure/B13658244.png)
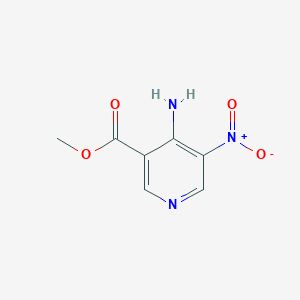
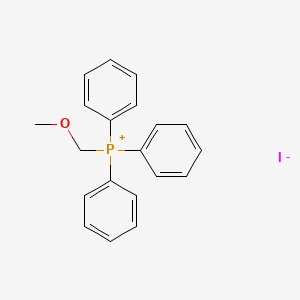
![2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13658253.png)
